molecular formula C10H14F2O2 B14220314 5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one CAS No. 827348-05-0

5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14220314
CAS No.: 827348-05-0
M. Wt: 204.21 g/mol
InChI Key: CFFRFSPMWKGTGI-UHFFFAOYSA-N
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Description

5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by the presence of a six-membered ring containing an oxygen atom and two fluorine atoms at the 5th position

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various lactones, alcohols, alkanes, and substituted pyranones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-6-pentyl-5,6-dihydro-2H-pyran-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications .

Properties

CAS No.

827348-05-0

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

3,3-difluoro-2-pentyl-2H-pyran-6-one

InChI

InChI=1S/C10H14F2O2/c1-2-3-4-5-8-10(11,12)7-6-9(13)14-8/h6-8H,2-5H2,1H3

InChI Key

CFFRFSPMWKGTGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C=CC(=O)O1)(F)F

Origin of Product

United States

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